3-Chloro-1-(2-hydroxyphenyl)-1-propanone

Description

Nomenclature and Structural Representations in Academic Literature

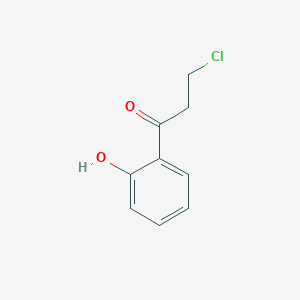

The precise identification of a chemical compound is fundamental to scientific communication. 3-Chloro-1-(2-hydroxyphenyl)-1-propanone is systematically named following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). Its structure is defined by a three-carbon propanone chain where the carbonyl group is at the first carbon, which is attached to a phenyl ring substituted with a hydroxyl group at the second position (ortho position). A chlorine atom is substituted at the third carbon of the propanone chain.

In academic and commercial databases, this compound is also referenced by its Chemical Abstracts Service (CAS) Registry Number, which is 35999-21-4. This unique identifier ensures unambiguous retrieval of information related to this specific chemical entity. For computational and database purposes, several other representations are utilized, including the International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChIKey. These provide standardized, machine-readable formats for the compound's structural information.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 35999-21-4 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| InChI | 1S/C9H9ClO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5-6H2 |

| InChIKey | KKFRUMANXCNMIM-UHFFFAOYSA-N |

This table presents the standardized nomenclature and identifiers for this compound.

The structural formula of this compound is typically represented as a two-dimensional drawing that clearly illustrates the connectivity of its atoms. This visual representation is crucial for chemists to understand its reactivity and potential interactions.

Contextual Significance and Research Gaps in Halogenated Phenolic Ketones

Halogenated phenolic ketones are a significant class of organic compounds due to their prevalence as intermediates in the synthesis of more complex molecules. The presence of a halogen, a phenolic hydroxyl group, and a ketone carbonyl group within the same molecule imparts a rich and versatile chemical reactivity. The chlorine atom, for instance, can act as a leaving group in nucleophilic substitution reactions, while the ketone and phenol (B47542) moieties can undergo a variety of chemical transformations.

Derivatives of chloropropiophenone, a closely related structural class, are recognized as key intermediates in the synthesis of various pharmaceuticals. For instance, they are precursors in the production of some antidepressants and anti-inflammatory drugs. bloomtechz.com The reactivity of the chloro- and keto- groups allows for the construction of more elaborate molecular architectures necessary for biological activity.

Despite the general importance of this class of compounds, a notable research gap exists specifically for this compound. A comprehensive search of the scientific literature reveals a scarcity of studies focused directly on its synthesis, reactivity, and potential applications. Much of the available information pertains to its isomers, such as 3-Chloro-1-(4-hydroxyphenyl)-1-propanone, or to the broader category of halogenated ketones. This lack of specific research highlights an opportunity for further investigation into the unique properties and potential utility of the ortho-hydroxylated isomer.

Overview of Research Directions and Academic Objectives for this compound

Given the limited specific research on this compound, future academic objectives would logically focus on establishing a foundational understanding of this compound. Key research directions would likely include:

Development of Efficient Synthetic Routes: A primary objective would be to develop and optimize synthetic methodologies for the preparation of this compound. While general methods for the synthesis of halogenated ketones exist, tailoring these to achieve high yields and purity for this specific isomer would be a valuable contribution. Research into the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones suggests that this core structure is accessible, providing a starting point for further investigation.

Exploration of Chemical Reactivity: A systematic study of the reactivity of this compound would be crucial. This would involve investigating its behavior in various organic reactions, such as nucleophilic substitutions at the chlorinated carbon, reactions at the carbonyl group (e.g., reduction, condensation), and reactions involving the phenolic hydroxyl group. Understanding its reactivity profile would enable its use as a versatile building block in organic synthesis.

Investigation of Potential Applications: Drawing parallels with related chloropropiophenone derivatives used in medicinal chemistry, a significant research direction would be the exploration of the potential biological activities of this compound and its derivatives. bloomtechz.com This could involve screening for various pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. The unique ortho-hydroxy substitution may lead to different biological profiles compared to its meta- and para-isomers due to potential intramolecular hydrogen bonding and different electronic properties.

The pursuit of these research objectives would fill the existing knowledge gap and could potentially uncover novel applications for this compound in various areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFRUMANXCNMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275844 | |

| Record name | 3-Chloro-1-(2-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35999-21-4 | |

| Record name | 3-Chloro-1-(2-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35999-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(2-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 2 Hydroxyphenyl 1 Propanone and Its Structural Precursors

Established Chemical Synthesis Pathways

The construction of the 3-Chloro-1-(2-hydroxyphenyl)-1-propanone scaffold can be achieved through several strategic approaches. These methods primarily focus on forming the core carbon framework and introducing the necessary functional groups in a controlled manner.

Reaction of Halogenated Alkanes with Phenolic Ketones

One potential, though less commonly documented, pathway involves the direct alkylation of a phenolic ketone precursor. This approach would theoretically involve the reaction of an enolate derived from 2'-hydroxyacetophenone (B8834) with a dihalogenated methane (B114726) derivative. However, controlling the regioselectivity and preventing side reactions such as O-alkylation of the phenol (B47542) group presents significant challenges.

A more plausible strategy in this category is the α-halogenation of a suitable propiophenone (B1677668) precursor. The halogenation of aldehydes and ketones at the α-carbon is a well-established transformation. libretexts.org This process is catalyzed by both acids and bases and proceeds through the formation of an enol or enolate intermediate, which then reacts rapidly with a halogenating agent like chlorine (Cl₂) or bromine (Br₂). libretexts.org For the synthesis of the target compound, this would entail starting with 1-(2-hydroxyphenyl)-1-propanone and selectively introducing a chlorine atom at the 3-position of the propyl chain.

Acylation Reactions Involving Halogenated Propanoyl Moieties

A prominent and effective method for synthesizing aryl ketones is the Friedel-Crafts acylation reaction. mdpi.comorganic-chemistry.org This approach can be adapted to produce this compound by using a phenol or a protected phenol derivative as the aromatic substrate and a halogenated propanoyl moiety as the acylating agent.

Specifically, the reaction involves the acylation of phenol with 3-chloropropionyl chloride or 3-chloropropionic acid in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), or a strong Brønsted acid. mdpi.com The acylium ion, generated from the acylating agent, acts as the electrophile that attacks the electron-rich aromatic ring. mdpi.com The reaction typically favors acylation at the para position relative to the hydroxyl group. To achieve the desired ortho-acylation, a Fries rearrangement of an intermediate phenyl ester can be employed, or directing groups can be utilized. A related synthesis of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one from resorcinol (B1680541) and 3-chloropropionic acid using trifluoromethanesulfonic acid as a catalyst has been reported, highlighting the viability of this strategy.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Phenol | 3-Chloropropionyl Chloride | AlCl₃ | 1-(hydroxyphenyl)-3-chloro-1-propanone | Friedel-Crafts Acylation |

| Resorcinol | 3-Chloropropionic Acid | Trifluoromethanesulfonic Acid | 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | Friedel-Crafts Acylation |

Functional Group Interconversions on Pre-existing Scaffolds

Functional group interconversion (FGI) offers a versatile strategy for synthesizing the target molecule from readily available precursors. ub.eduvanderbilt.edu This approach involves creating the basic carbon skeleton first and then modifying the functional groups to arrive at the final product.

One such pathway starts with 2'-hydroxyacetophenone. A Mannich reaction can be performed to introduce a 3-(dialkylamino)propanoyl side chain. researchgate.net The resulting Mannich base contains an excellent leaving group (the dialkylamino moiety), which can be displaced by various nucleophiles. researchgate.net While direct displacement to form the chloro derivative can be challenging, this intermediate provides a handle for further transformations.

A more direct FGI route involves the conversion of a hydroxyl group at the 3-position into a chlorine atom. For instance, 1-(2-hydroxyphenyl)-3-hydroxy-1-propanone can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine via a nucleophilic substitution reaction. vanderbilt.edu This method is advantageous as it allows for the late-stage introduction of the halogen, potentially improving compatibility with other sensitive functional groups.

| Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| 2'-Hydroxyacetophenone | Formaldehyde, Dialkylamine | 3-(Dialkylamino)-1-(2-hydroxyphenyl)-1-propanone (Mannich Base) | Mannich Reaction |

| 1-(2-Hydroxyphenyl)-3-hydroxy-1-propanone | Thionyl Chloride (SOCl₂) | This compound | Hydroxyl to Chloro Conversion |

Mechanistic Insights into Key Bond-Forming Reactions (e.g., Aldol (B89426) Condensation Variants)

The formation of the carbon-carbon bonds in the propanone backbone is a critical step in the synthesis. The Claisen-Schmidt condensation, a variant of the aldol condensation, is a powerful tool for this purpose, typically used to synthesize chalcones (α,β-unsaturated ketones). researchgate.net

The mechanism begins with a base, such as sodium hydroxide, deprotonating the α-carbon of a ketone (e.g., 2'-hydroxyacetophenone) to form a resonance-stabilized enolate ion. youtube.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde. youtube.com The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (an aldol product). youtube.com Under reaction conditions that promote dehydration, this intermediate readily eliminates a molecule of water to yield the conjugated α,β-unsaturated ketone. wpmucdn.com Although the target molecule is a saturated ketone, this pathway is relevant as the resulting chalcone (B49325) could be subsequently reduced and halogenated to yield this compound.

In the case of the Friedel-Crafts acylation, the key bond-forming step is the electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (R-C≡O⁺). This cation is then attacked by the π-electrons of the aromatic ring (phenol), forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the aryl ketone product. mdpi.com

Optimization of Synthetic Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the efficiency and scalability of the synthesis.

For the synthetic pathways described, key parameters to consider include:

Temperature: Both Friedel-Crafts and aldol reactions are sensitive to temperature. Lower temperatures can help control selectivity and prevent side reactions, while higher temperatures may be required to drive the reaction to completion.

Reaction Time: Adequate time is necessary for the reaction to proceed to completion. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal time.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants and the stability of intermediates.

Concentration of Reactants: The stoichiometry of the reactants must be carefully controlled to favor the desired product and avoid the formation of byproducts from side reactions.

Catalyst Selection and Efficiency in Carbon-Carbon Bond Formation

The choice of catalyst is paramount in directing the course of the carbon-carbon bond-forming reactions.

In Friedel-Crafts acylation, the efficiency of the Lewis acid catalyst is critical. Strong Lewis acids like AlCl₃ are effective but may need to be used in stoichiometric amounts due to complexation with the carbonyl product and the phenolic hydroxyl group. Alternative catalysts, such as strong Brønsted acids (e.g., trifluoromethanesulfonic acid) or other Lewis acids, might offer improved yields or milder reaction conditions. mdpi.com

For aldol-type condensations, the catalyst can be either a base or an acid. Base catalysis (e.g., NaOH, KOH) is common and proceeds via an enolate intermediate. researchgate.net The concentration and strength of the base must be optimized to efficiently generate the enolate without promoting undesirable side reactions. Acid catalysis proceeds through an enol intermediate. The selection between acid and base catalysis can influence the reaction rate and the stability of the reactants and products.

Influence of Reaction Conditions (Temperature, Pressure, Solvent System) on Yield and Selectivity

Pressure: While many syntheses of this compound's precursors are conducted at atmospheric pressure, pressure can be a relevant parameter in specific contexts, such as reactions involving gases or when trying to influence boiling points. For instance, in the preparation of 3-chloro-1,2-propanediol (B139630), the reaction pressure was maintained at 1.0-1.5 MPa. google.com However, for the typical laboratory synthesis of this compound precursors, pressure is not commonly varied.

Solvent System: The choice of solvent is paramount for both reaction success and product isolation. A protic solvent mixture, particularly ethanol (B145695) and water, is often preferred for reactions involving ketonic Mannich base hydrochlorides. researchgate.net This solvent system is advantageous because it can dissolve both the hydrochloride salt precursor and the nucleophile, creating a homogeneous reaction medium. researchgate.net Crucially, this mixture is often not a good solvent for the final product at lower temperatures, which facilitates its separation from the reaction mixture upon cooling. researchgate.net For the asymmetric synthesis of a related chlorophenyl propanone, a solvent system of tert-butyl alcohol and water was utilized, which is suitable for the specific reagents and conditions of that transformation. chemicalbook.com The use of an inappropriate solvent can lead to poor solubility of reactants, slow reaction rates, or difficulty in product isolation.

| Parameter | Condition | Compound/Precursor | Rationale/Impact | Source |

|---|---|---|---|---|

| Temperature | Reflux | 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones | Ensures reaction completion for amine replacement in Mannich bases. | researchgate.net |

| Temperature | 0 °C | (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | Maximizes stereoselectivity in asymmetric synthesis. | chemicalbook.com |

| Temperature | 90-95 °C | 3-chloro-1,2-propanediol | Required for glycerol (B35011) chlorination but increases byproduct formation. | google.com |

| Solvent System | Ethanol-Water Mixture | 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones | Homogenizes reactants (Mannich salt and nucleophile) and allows product precipitation upon cooling. | researchgate.net |

| Solvent System | tert-Butyl Alcohol-Water | (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | Effective medium for asymmetric dihydroxylation reaction conditions. | chemicalbook.com |

Purification Strategies and Their Impact on Product Purity (e.g., Recrystallization, Chromatography)

Achieving high purity is essential, and several strategies are employed following the synthesis of this compound and its precursors. The chosen method directly impacts the final purity of the compound.

Recrystallization and Precipitation: This is a common and effective method for purifying solid products. For precursors synthesized in an ethanol-water mixture, the product often separates as an oil upon slow cooling, which then solidifies into a solid upon further cooling in an ice bath. researchgate.net A subsequent single recrystallization from a small volume of a suitable solvent, like ethanol, is often sufficient to yield the pure compound. researchgate.net The principle relies on the target compound having high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain in solution. ijddr.in X-ray quality crystals of related compounds have been obtained by crystallization from ethanol, underscoring the effectiveness of this technique for achieving very high purity.

Chromatography: For compounds that are difficult to separate by recrystallization, or when very high purity is required, chromatographic techniques are used. Column chromatography on silica (B1680970) gel is a standard method. For example, the purification of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone was achieved using a silica gel column with a hexanes-ethyl acetate (B1210297) gradient as the eluent. chemicalbook.com Flash chromatography is a faster variant that can be used for more complex separations. bridgewater.edu The purity of the final product is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the latter being particularly useful for analyzing related volatile compounds like 3-chloro-1,2-propanediol. cabidigitallibrary.orgnih.gov

Extraction and Filtration: Before final purification, a crude workup is often necessary. This can involve filtering the reaction mixture to remove catalysts or insoluble byproducts, as seen in a synthesis where the mixture was filtered through a Celite pad. chemicalbook.com Liquid-liquid extraction is used to separate the product from water-soluble impurities. The crude product is often transferred to a separation funnel, extracted into an organic solvent like ether, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and then concentrated before further purification by chromatography or recrystallization. chemicalbook.com

| Strategy | Description | Application Example | Impact on Purity | Source |

|---|---|---|---|---|

| Precipitation/Solidification | Product separates from the reaction solvent upon cooling. | Precursors of this compound solidifying from an ethanol-water mix. | Effectively removes soluble impurities, yielding a crude solid for further purification. | researchgate.net |

| Recrystallization | Dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly to form pure crystals. | Purification of thioether precursors from ethanol. | Significantly increases purity by removing impurities that remain in the cold solvent. Can yield X-ray quality crystals. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Purification of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone using a hexanes-EtOAc eluent. | Provides very high purity by separating compounds with similar polarities. Essential for purifying oils or non-crystalline solids. | chemicalbook.com |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Washing and separation of the crude product into an ether phase. | Removes inorganic salts and highly polar or water-soluble byproducts. | chemicalbook.com |

Advanced Synthetic Approaches and Process Intensification

To meet demands for scalability, efficiency, and sustainability, advanced synthetic approaches are being explored for the production of fine chemicals and pharmaceutical ingredients.

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. mdpi.com While specific examples for this compound are not prevalent in the literature, the principles of flow chemistry are applicable to its synthesis. A multi-step synthesis could be designed where reactants are continuously pumped through a network of tubes and reactors. nih.gov

This approach offers significant advantages for scalability and process control. mdpi.com Key benefits include superior heat and mass transfer due to high surface-area-to-volume ratios in microreactors, which allows for precise temperature control of even highly exothermic reactions. almacgroup.com Residence times can be controlled with high precision, enabling the optimization of reaction outcomes and minimizing byproduct formation. nih.gov For a scalable synthesis of the target compound, its precursors, such as 2'-hydroxyacetophenone, could be reacted with other reagents in a continuous stream, with subsequent reaction steps, such as chlorination or Mannich reactions, occurring in sequential flow reactors without the need for isolating intermediates. mdpi.com This method enhances safety, particularly when dealing with hazardous reagents, and allows for straightforward scaling by either running the system for longer durations or by "numbering up" (running multiple systems in parallel). almacgroup.com

Enzymatic and Biocatalytic Transformations for Stereoselective Synthesis of Related Structures

Biocatalysis offers a powerful tool for the synthesis of chiral molecules, providing high stereoselectivity under mild reaction conditions. cabidigitallibrary.org For structures related to this compound, such as chiral α-hydroxy ketones and halohydrins, enzymes are used to create specific stereoisomers that are difficult to obtain via traditional chemistry. rsc.org

Enzymes such as carbonyl reductases, dehydrogenases, and lipases are commonly employed. rsc.orgresearchgate.net For example, the asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols. rsc.org In the synthesis of 2-hydroxypropiophenone, a structural analog, whole resting cells of Pseudomonas putida containing the enzyme benzoylformate decarboxylase have been used for the carboligation of benzaldehyde (B42025) and acetaldehyde. nih.gov

Another relevant strategy is the enzymatic resolution of racemic mixtures. Halohydrin dehalogenases can catalyze the regioselective ring-opening of epoxides with nucleophiles like azide, which is a key step in the synthesis of chiral 1,2-azidoalcohols, precursors to other valuable chiral molecules. nih.gov These enzymatic methods are characterized by their high enantiomeric excess (ee) values, often exceeding 99%. rsc.org The reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH, representing a greener alternative to many conventional chemical processes. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone

Reactivity of the Propanone Backbone

The propanone backbone features a carbonyl group and a chlorine atom, both of which are sites of significant reactivity. These sites can undergo nucleophilic additions, substitutions, and rearrangement reactions.

Nucleophilic Addition to the Carbonyl Group (e.g., Reductions to Alcohols)

The carbonyl carbon of the propanone group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com A prominent example of this reactivity is the reduction of the ketone to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. khanacademy.org

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. libretexts.orgyoutube.com The initial product is a tetrahedral alkoxide intermediate, which is then protonated during an acidic or aqueous workup to yield the final alcohol product, 3-chloro-1-(2-hydroxyphenyl)propan-1-ol. libretexts.orgchemguide.co.uk Lithium aluminium hydride is a significantly more powerful reducing agent than sodium borohydride and reacts violently with water and alcohols, necessitating the use of dry ether solvents. khanacademy.orgchemguide.co.uk

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) followed by H₂O or dilute acid | Methanol, Ethanol (B145695) | 3-chloro-1-(2-hydroxyphenyl)propan-1-ol |

| This compound | Lithium Aluminium Hydride (LiAlH₄) followed by careful hydrolysis | Dry Ether (e.g., Diethyl ether) | 3-chloro-1-(2-hydroxyphenyl)propan-1-ol |

Alpha-Halogen Reactivity and Subsequent Transformations

In this compound, the chlorine atom is located on the beta-carbon relative to the carbonyl group. This position is still activated towards nucleophilic substitution reactions (Sₙ2). The chloro group is a good leaving group and can be displaced by a variety of nucleophiles, such as amines or thiols.

For instance, reaction with thiophenols can lead to the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net This type of transformation is valuable for introducing sulfur-containing moieties into the molecule. Similarly, various nitrogen-based nucleophiles can be used to synthesize a range of derivatives. researchgate.net This reactivity allows for the elaboration of the alkyl chain, providing a pathway to more complex molecular architectures.

Rearrangement Reactions of Propanone Derivatives

The ketone functionality in derivatives of this compound opens pathways to several classic rearrangement reactions. mvpsvktcollege.ac.in These reactions typically involve the migration of an atom or group, resulting in a structural isomer of the original molecule. wiley-vch.de

One such potential transformation is the Baeyer–Villiger oxidation , which converts a ketone into an ester using a peroxy acid or hydrogen peroxide. wiley-vch.de In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de For a derivative of the title compound, this would likely result in the migration of the phenyl group, yielding an ester.

Another significant rearrangement is the Beckmann rearrangement , which transforms an oxime derivative into an amide. byjus.commasterorganicchemistry.com The oxime can be readily prepared by treating the ketone with hydroxylamine. byjus.com Subsequent treatment with an acid catalyst converts the hydroxyl group of the oxime into a good leaving group, initiating the rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom. masterorganicchemistry.com

| Reaction | Starting Material Derivative | Key Reagent | Product Type |

|---|---|---|---|

| Baeyer–Villiger Oxidation | Ketone | Peroxy acid (e.g., m-CPBA) | Ester |

| Beckmann Rearrangement | Ketoxime | Acid (e.g., H₂SO₄, PCl₅) | N-Substituted Amide |

Transformations Involving the Hydroxyphenyl Moiety

The hydroxyphenyl group is another reactive center in the molecule, capable of undergoing oxidation at the hydroxyl group and electrophilic substitution on the aromatic ring.

Electrophilic Aromatic Substitution on the Chlorophenolic Ring

The aromatic ring of the hydroxyphenyl group can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgtotal-synthesis.com The outcome of such reactions is strongly influenced by the directing effects of the existing substituents: the hydroxyl group (-OH) and the 3-chloropropanoyl group.

The hydroxyl group is a powerful activating substituent and an ortho, para-director. libretexts.orglibretexts.org This means it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. The 3-chloropropanoyl group, being a ketone, is a deactivating group and a meta-director. libretexts.org

In this compound, the strongly activating effect of the hydroxyl group at position 2 will dominate. It will direct incoming electrophiles primarily to position 4 (para to the hydroxyl) and position 6 (ortho to the hydroxyl). This high reactivity often makes it necessary to use milder conditions to avoid multiple substitutions. libretexts.org Examples of such reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| Hydroxyl (-OH) | C2 | Activating | Ortho, Para | C4, C6 |

| 3-Chloropropanoyl (-COCH₂CH₂Cl) | C1 | Deactivating | Meta | C3, C5 |

Intramolecular Cyclization Reactions Involving the Hydroxyl and Carbonyl Groups

The proximate arrangement of the phenolic hydroxyl and carbonyl groups in this compound is a classic structural motif for intramolecular cyclization. This process is a cornerstone for the synthesis of chroman-4-ones, which are privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active compounds. gu.senih.gov

The primary cyclization pathway involves an intramolecular Williamson ether synthesis. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom bearing the chlorine substituent in the side chain, leading to the displacement of the chloride ion and the formation of a new heterocyclic ring. The resulting product is chroman-4-one. This reaction efficiently constructs the core structure of many flavonoids and related compounds. researchgate.netgu.se

The formation of the chroman-4-one ring system is a critical step in the synthesis of various derivatives that have been investigated for their potential as selective inhibitors of enzymes like the Silent information type 2 (Sirt2) enzyme, which has implications in cancer research. gu.se

Table 1: Intramolecular Cyclization to Chroman-4-one

| Reactant | Conditions | Product | Significance |

|---|---|---|---|

| This compound | Base (e.g., NaOH, K₂CO₃) | Chroman-4-one | Forms a core heterocyclic scaffold for bioactive molecules. gu.senih.gov |

Reactions of the Chlorine Substituent

The propyl chloride moiety of the molecule is a primary alkyl halide, making it susceptible to both nucleophilic substitution and base-induced elimination reactions. The specific pathway taken is often dependent on the nature of the reagent and the reaction conditions employed.

The carbon atom attached to the chlorine is electrophilic and readily undergoes nucleophilic substitution, typically via an SN2 mechanism, with a variety of heteroatom nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 3-position of the propanone chain.

Amines : Reaction with primary or secondary amines displaces the chloride to form 3-amino-1-(2-hydroxyphenyl)-1-propanone derivatives. For instance, treatment with methylamine (B109427) yields the corresponding N-methylaminoketone. google.com These aminoketones are valuable intermediates in pharmaceutical synthesis.

Thiols : Sulfur nucleophiles, such as thiophenols, react similarly to yield 3-thioether compounds. The reaction of related ketonic Mannich bases (which serve as precursors to the same reactive system) with various thiophenols results in the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

These displacement reactions provide a reliable method for creating a library of substituted ketones for further synthetic elaboration or biological screening.

Table 2: Nucleophilic Displacement of Chlorine

| Nucleophile | Reaction Type | Product Class | Example Product |

|---|---|---|---|

| Amine (e.g., Methylamine) | SN2 | 3-Aminoketone | 3-(Methylamino)-1-(2-hydroxyphenyl)-1-propanone google.com |

| Thiol (e.g., 4-Chlorothiophenol) | SN2 | 3-Thioetherketone | 3-(4-Chlorophenylsulfanyl)-1-(2-hydroxyphenyl)-1-propanone researchgate.net |

When this compound is treated with a base, an elimination reaction can compete with nucleophilic substitution. The use of a strong, non-nucleophilic base typically favors the E2 elimination pathway, resulting in the removal of a hydrogen atom from the carbon alpha to the carbonyl group and the chlorine atom from the beta carbon. libretexts.org

This dehydrohalogenation reaction produces 1-(2-hydroxyphenyl)prop-2-en-1-one, a compound commonly known as 2'-hydroxychalcone (B22705). orientjchem.orgnih.gov Chalcones are crucial intermediates in the biosynthesis and synthetic preparation of a vast class of natural products called flavonoids. mdpi.com The formation of this α,β-unsaturated ketone system opens up further reactive pathways, including Michael additions and subsequent cyclization reactions to form flavanones and flavones. nih.govmdpi.com

Table 3: Elimination Reaction to Form Unsaturated System

| Reactant | Conditions | Reaction Type | Product |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base | E2 Elimination | 1-(2-hydroxyphenyl)prop-2-en-1-one (2'-Hydroxychalcone) nih.gov |

Derivatization Strategies Based on Functional Group Reactivity

The distinct reactivity of each functional group in this compound allows for a multitude of derivatization strategies, making it a highly useful building block in synthetic organic chemistry. researchgate.net

Cyclization-Based Derivatization : The most prominent strategy involves the intramolecular cyclization to produce the chroman-4-one skeleton. This core can then be further functionalized at various positions to develop compounds with specific biological activities, such as enzyme inhibitors or receptor agonists. gu.se

Side-Chain Modification via Substitution : The chlorine atom serves as a handle for introducing a wide range of substituents through nucleophilic displacement. By using different amine, thiol, or other nucleophiles, chemists can systematically modify the side chain to probe structure-activity relationships or to attach the molecule to other scaffolds. researchgate.net

Elimination-Cyclization Tandem Strategy : A powerful two-step approach involves first converting the molecule to 2'-hydroxychalcone via elimination. nih.gov This intermediate can then undergo a variety of subsequent cyclization reactions. For example, oxidative cyclization using hydrogen peroxide in an alkaline medium (the Algar-Flynn-Oyamada reaction) converts the chalcone (B49325) into a flavonol, another important class of flavonoids. mdpi.comresearchgate.net This tandem strategy leverages the reactivity of both the alkyl chloride and the ortho-hydroxyketone system to build complex heterocyclic products.

These strategies highlight the synthetic utility of this compound as a versatile starting material for accessing diverse chemical structures, particularly within the flavonoid and chromanone families.

Table 4: Summary of Derivatization Strategies

| Strategy | Key Transformation | Intermediate/Core Product | Final Product Class |

|---|---|---|---|

| Intramolecular Cyclization | Intramolecular SN2 | Chroman-4-one gu.se | Substituted Chromanones |

| Side-Chain Substitution | Intermolecular SN2 | 3-Substituted propanones researchgate.net | Aminoketones, Thioetherketones |

| Elimination followed by Cyclization | E2 Elimination | 2'-Hydroxychalcone nih.gov | Flavanones, Flavones, Flavonols mdpi.com |

Advanced Spectroscopic Elucidation of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 3-Chloro-1-(2-hydroxyphenyl)-1-propanone, offering insights into its proton and carbon framework, atom connectivity, and intramolecular interactions.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural assignment by identifying the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the aliphatic protons of the chloropropyl chain, and the phenolic hydroxyl proton. The aromatic region typically displays four signals corresponding to the protons on the 1,2-disubstituted benzene (B151609) ring. The protons on the aliphatic chain exhibit a classic triplet-of-triplets pattern due to coupling between the adjacent methylene (B1212753) groups. A key feature is the phenolic hydroxyl proton, which appears as a broad singlet at a significantly downfield chemical shift (around 12 ppm), indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

The ¹³C NMR spectrum complements the proton data, showing nine distinct carbon signals. The carbonyl carbon is readily identified by its characteristic downfield shift (above 200 ppm). The six aromatic carbons appear in the typical range of 118–162 ppm, while the two aliphatic carbons of the propyl chain and the carbon bearing the chlorine atom are observed in the upfield region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet, broad | 1H | Ar-OH |

| ~7.8 | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.5 | Doublet of Triplets | 1H | Ar-H (H-4) |

| ~7.0 | Doublet | 1H | Ar-H (H-3) |

| ~6.9 | Triplet | 1H | Ar-H (H-5) |

| ~3.9 | Triplet | 2H | -CO-CH₂-CH₂ -Cl |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~204.0 | C =O (C-1) |

| ~162.0 | Ar-C -OH (C-2') |

| ~136.5 | Ar-C H (C-4') |

| ~130.0 | Ar-C H (C-6') |

| ~120.0 | Ar-C -C=O (C-1') |

| ~119.0 | Ar-C H (C-5') |

| ~118.5 | Ar-C H (C-3') |

| ~40.5 | -CO-CH₂-CH₂ -Cl (C-3) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. sdsu.eduscience.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a critical cross-peak would be observed between the signals of the two methylene groups (~3.4 ppm and ~3.9 ppm), confirming their adjacent positions in the propyl chain. emerypharma.comyoutube.com It would also show correlations between adjacent aromatic protons, such as H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming their sequence on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. This technique would definitively link the proton signal at ~3.4 ppm to the carbon signal at ~39.0 ppm (C-2) and the proton signal at ~3.9 ppm to the carbon at ~40.5 ppm (C-3). Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

A correlation from the methylene protons at C-2 (~3.4 ppm) to the carbonyl carbon (C-1, ~204.0 ppm), linking the propyl chain to the carbonyl group.

A correlation from the aromatic proton H-6 (~7.8 ppm) to the carbonyl carbon (C-1, ~204.0 ppm), connecting the phenyl ring to the carbonyl group.

Correlations from the phenolic -OH proton (~12.0 ppm) to the aromatic carbons C-2' and C-1'.

Variable-Temperature NMR Studies for Dynamic Processes and Hydrogen Bonding

The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a key structural feature. Variable-temperature (VT) NMR studies can be used to probe the strength and dynamics of this interaction.

In 2'-hydroxyacetophenone (B8834), a similar compound, this hydrogen bond is well-documented. nih.gov For this compound, as the temperature of the NMR experiment is lowered, the hydrogen bond is expected to become stronger and more stable. This would result in the signal for the hydroxyl proton (~12.0 ppm) becoming sharper and shifting further downfield. Conversely, as the temperature is increased, increased molecular motion and faster chemical exchange would weaken the hydrogen bond, causing the -OH signal to broaden and shift upfield. The change in chemical shift per degree Kelvin (Δδ/ΔT) provides quantitative information about the hydrogen bond's strength.

Quantitative ³¹P NMR for Detailed Hydroxyl Group Characterization

While ¹H NMR can identify the hydroxyl proton, quantitative ³¹P NMR offers a highly precise method for the characterization and quantification of hydroxyl groups. This technique involves a two-step process:

Derivatization: The molecule is reacted with a phosphitylating agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). The agent selectively reacts with the acidic proton of the hydroxyl group to form a phosphite (B83602) ester derivative.

³¹P NMR Analysis: A quantitative ³¹P NMR spectrum is then acquired. The resulting phosphorus atom in the newly formed derivative has a characteristic chemical shift that is highly sensitive to its electronic environment. Phenolic hydroxyl groups derivatized with TMDP typically produce sharp signals in a distinct region of the spectrum (e.g., 144–138 ppm).

By integrating this signal against a known amount of an internal standard, the exact quantity of the phenolic hydroxyl group in a sample can be determined. This method provides unambiguous confirmation of the presence and type of hydroxyl functionality within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups in this compound. The infrared spectrum displays characteristic absorption bands corresponding to the specific vibrational modes of its bonds.

The most notable feature is a very broad absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of an O-H bond involved in strong intramolecular hydrogen bonding. The carbonyl (C=O) stretching vibration appears at a lower-than-usual frequency (around 1640 cm⁻¹), a shift caused by both conjugation with the aromatic ring and the intramolecular hydrogen bond. Other key absorptions include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching vibration typically found in the 800-600 cm⁻¹ range. nist.gov

Table 3: Predicted FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400–2500 (broad) | O-H Stretch | Phenolic -OH (H-bonded) |

| ~3100–3000 | C-H Stretch | Aromatic C-H |

| ~2980–2850 | C-H Stretch | Aliphatic C-H |

| ~1640 | C=O Stretch | Ketone (conjugated, H-bonded) |

| ~1600, ~1575, ~1485, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol (B47542) |

| ~750 | C-H Bend | ortho-disubstituted Aromatic |

Raman Spectroscopy for Molecular Vibrations

The carbonyl group typically exhibits a strong Raman scattering band. The aromatic ring will produce several characteristic bands, including C-C stretching and C-H bending vibrations. The presence of the hydroxyl group (-OH) and the chloropropyl side chain introduces additional vibrational modes that can be identified. The C-Cl stretching vibration is particularly noteworthy, typically appearing in the lower frequency region of the spectrum.

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (Broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850-3000 |

| C=O Stretch | Ketone | 1650-1700 |

| C=C Stretch | Aromatic Ring | 1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Table 2: Calculated Exact Masses of Molecular Ions for C₉H₉ClO₂

| Isotopic Composition | Molecular Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₉³⁵ClO₂ | [M]⁺ | 184.0291 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In the mass spectrometer, the parent molecule is ionized and undergoes fragmentation, creating a unique pattern of fragment ions that helps to confirm the molecular structure.

For this compound, the fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would include:

Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway for ketones. This can result in the loss of the chloropropyl radical (•CH₂CH₂Cl) to form a stable benzoyl-type cation, or the loss of the hydroxyphenyl radical.

McLafferty Rearrangement: While less likely without a gamma-hydrogen on a flexible chain, other rearrangements can occur.

Loss of Small Molecules: Fragmentation can involve the loss of neutral molecules such as HCl, CO, or C₂H₄.

The presence of the hydroxylated phenyl group leads to characteristic fragments of the aromatic ring. The isotopic signature of chlorine (the M/M+2 pattern) would also be observable in any chlorine-containing fragments, aiding in their identification. scispace.comresearchgate.netresearchgate.netnih.govsemanticscholar.org

Table 3: Plausible Major Fragment Ions in the GC-MS of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion |

| 121 | [HOC₆H₄CO]⁺ | Alpha-cleavage, loss of •CH₂CH₂Cl |

| 93 | [HOC₆H₄]⁺ | Cleavage of the bond between the ring and carbonyl carbon |

| 77 | [C₆H₅]⁺ | Loss of -OH from the phenyl cation |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to identify the presence of chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the 2-hydroxybenzoyl system. This system is expected to exhibit two main types of electronic transitions:

π→π* transitions: These are high-energy transitions associated with the aromatic ring and the carbonyl group's π-system. They typically result in strong absorption bands at shorter wavelengths.

n→π* transitions: This is a lower-energy transition involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. masterorganicchemistry.com This transition results in a weaker absorption band at a longer wavelength. masterorganicchemistry.com

The presence of the hydroxyl group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption bands compared to an unsubstituted acetophenone. science-softcon.de

Table 4: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π→π* | Benzoyl system | ~240-260 |

| π→π* | Benzoyl system | ~280-300 |

To gain a deeper understanding of the electronic transitions, experimental UV-Vis spectra can be correlated with theoretical calculations. researchgate.netresearchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the electronic absorption spectra of molecules. nih.govunibs.itrsc.org These calculations can provide the energies of electronic transitions (which correspond to λₘₐₓ), the oscillator strengths (related to the intensity of the absorption band), and the nature of the molecular orbitals involved in each transition. nih.govunibs.it

By comparing the computationally predicted spectrum with the experimentally measured one, specific absorption bands can be confidently assigned to particular electronic transitions (e.g., n→π* or π→π*). researchgate.netresearchgate.net This correlation helps to validate both the experimental results and the computational model, providing a robust characterization of the molecule's electronic structure. researchgate.netnih.gov Discrepancies between the experimental and theoretical data can often be explained by solvent effects or the limitations of the chosen computational method. nih.gov

Table 5: Illustrative Correlation of Hypothetical Experimental and Theoretical UV-Vis Data

| Transition | Experimental λₘₐₓ (nm) | Theoretical λₘₐₓ (nm) | Oscillator Strength (Calculated) | Assignment |

|---|---|---|---|---|

| 1 | ~330 | 335 | 0.02 | n→π* |

| 2 | ~290 | 295 | 0.25 | π→π* |

Computational and Theoretical Chemistry Studies of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

To fulfill the user's request, published research with experimental or computational data specifically for 3-Chloro-1-(2-hydroxyphenyl)-1-propanone would be required. Without such sources, generating the requested article would involve speculation or the misapplication of data from other compounds, which would compromise scientific accuracy.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on this compound, covering the requested areas of Fukui functions, predictive spectroscopic analyses (NMR, IR, Raman, UV-Vis), and advanced electronic properties (NLO, hyperpolarizability), could not be located.

Research in computational chemistry often involves in-depth analysis of specific molecules, and while the methodologies you outlined are standard in the field, their application to every known compound is not guaranteed to be published or publicly accessible. The search results included studies on structurally related compounds, such as other substituted hydroxyphenyl propanones, which have undergone similar computational analyses. However, in adherence to the strict requirement to focus solely on this compound, the specific data and detailed research findings necessary to construct the requested article are not available.

Therefore, it is not possible to generate the article with the specified content, data tables, and detailed findings for this compound at this time.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the solid-state characterization and crystal engineering of this compound reveals a significant gap in publicly accessible scientific literature. Despite extensive searches of chemical and crystallographic databases, no specific single-crystal X-ray diffraction (SC-XRD) data for this compound has been identified. Consequently, a detailed analysis of its molecular conformation, intermolecular interactions, and potential polymorphic forms, as requested, cannot be provided at this time.

The exploration for relevant research encompassed targeted searches for single-crystal X-ray diffraction studies, polymorphism investigations, and solvatomorphism reports concerning this compound. These efforts did not yield any published crystal structures or related solid-state characterization.

Without experimental SC-XRD data, the fundamental aspects of the compound's solid-state behavior remain unknown. This includes the precise three-dimensional arrangement of the molecule (molecular conformation), the composition of the asymmetric unit, the nature and geometry of its hydrogen-bonding networks, the potential for halogen bonding or π-π stacking, and its crystal packing motifs.

Furthermore, the absence of research into the crystallization of this compound under various conditions means there is no information on whether it exhibits polymorphism (the ability to exist in multiple crystalline forms) or solvatomorphism (the incorporation of solvent molecules into the crystal lattice). Techniques such as variable-temperature X-ray diffraction, which are used to study phase transitions between different crystalline forms, have not been applied to this compound in any published research found.

Solid State Characterization and Crystal Engineering of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

The investigation into the crystal packing of 3-Chloro-1-(2-hydroxyphenyl)-1-propanone employs Hirshfeld surface analysis to partition the crystal space into regions where the electron distribution of a molecule dominates. The resulting three-dimensional surfaces, mapped with properties such as normalized contact distance (dnorm), offer a visual representation of intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal lattice.

Complementing the 3D surfaces, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The shape and features of these plots are characteristic of specific types of intermolecular interactions.

Quantitative Assessment of Intermolecular Contacts and Their Contributions to Crystal Packing

In similar structures, the most significant contributions to the crystal packing typically arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. The presence of a chlorine atom also introduces chlorine-hydrogen (Cl···H) interactions. The relative contributions of these contacts are crucial in dictating the final three-dimensional arrangement of the molecules.

For a comprehensive understanding, the following table illustrates the typical contributions of various intermolecular contacts found in related phenolic compounds, which are expected to be similar for this compound.

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~30-45% | Represents the most abundant type of contact due to the high surface area of hydrogen atoms. |

| O···H/H···O | ~15-25% | Indicative of hydrogen bonding, often appearing as sharp spikes in the fingerprint plot. |

| C···H/H···C | ~10-20% | Represents weaker C-H···π and other van der Waals interactions. |

| Cl···H/H···Cl | ~5-15% | Highlights the role of the halogen atom in directing crystal packing through weak halogen bonds. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. |

The precise quantitative data from an experimental crystal structure determination of this compound would be necessary to populate a definitive table for this specific compound. However, the principles of Hirshfeld surface analysis and the study of analogous structures provide a robust framework for predicting and understanding the intermolecular interactions that stabilize its solid-state form.

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone

Design Principles for Structural Modifications

The molecular architecture of 3-Chloro-1-(2-hydroxyphenyl)-1-propanone offers three primary regions for structural modification: the propanone chain, the hydroxyphenyl moiety, and the terminal chlorine atom. The design of derivatives is predicated on systematically altering these regions to explore the structure-activity relationship and to generate novel chemical entities.

Systematic Alterations of the Propanone Chain and Substituents

The three-carbon propanone chain serves as a flexible linker and a key site for reactivity. Alterations to this chain can significantly impact the molecule's conformation and its interaction with biological targets. Design strategies include:

Chain Length Variation: Shortening the chain to an ethanone (B97240) or extending it to a butanone derivative can alter the spatial relationship between the aromatic ring and the reactive terminal group. For instance, related α-haloketones like 2-chloro-1-(3-hydroxyphenyl)ethanone are synthesized as crucial intermediates, highlighting the feasibility of modifying the acyl chain length. nih.gov

Introduction of Substituents: Adding alkyl or other functional groups to the α- or β-carbons of the propanone chain can introduce steric hindrance or new electronic properties.

Modification of the Ketone Group: The carbonyl group can be reduced to a hydroxyl group, as seen in the synthesis of diol derivatives like threo-3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, or converted to other functional groups such as oximes or hydrazones to explore different chemical spaces. researchgate.net

Variations on the Hydroxyphenyl Moiety (e.g., Halogen Position, Additional Substituents)

The hydroxyphenyl ring is a critical component, with the phenolic hydroxyl group often playing a key role in molecular interactions, including intramolecular hydrogen bonding. Modifications to this ring are a primary strategy for fine-tuning the molecule's properties.

Positional Isomerism: Moving the hydroxyl group from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can drastically alter the molecule's geometry and hydrogen bonding capabilities. nih.gov

Addition of Substituents: Introducing further substituents onto the aromatic ring can modulate electronic properties and lipophilicity. For example, adding a second hydroxyl group yields analogues such as 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one. Similarly, the introduction of another halogen, as in 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one, creates a di-halogenated phenyl ring, further modifying the electronic landscape of the molecule. nih.gov

| Compound Name | Ring Position of -OH | Additional Ring Substituents |

| This compound | 2 | None |

| 3-Chloro-1-(3-hydroxyphenyl)ethanone nih.gov | 3 | None (ethanone chain) |

| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | 2, 4 | -OH at C4 |

| 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one nih.gov | 3 | -Cl at C2 |

| 3-Chloro-1-(5-chloro-2-methylphenyl)-propan-1-one epa.gov | None (-OH replaced by -CH3) | -Cl at C5, -CH3 at C2 |

Replacement of the Chlorine Atom with Other Halogens or Functional Groups

The chlorine atom at the β-position of the propanone chain is a reactive site, functioning as a leaving group in nucleophilic substitution reactions. This reactivity is the foundation for creating a diverse library of derivatives.

Nucleophilic Substitution: The chlorine can be displaced by a wide variety of nucleophiles. Research has shown that related ketonic Mannich bases, which possess a similarly reactive β-carbon, can be reacted with thiophenols to yield 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net This strategy is directly applicable to this compound. Other nucleophiles used in these transformations include various nitrogen-containing heterocycles like indoles, pyrazoles, imidazoles, and triazoles, leading to a wide array of derivatives. researchgate.net

| Nucleophile | Resulting Derivative Class |

| Thiophenols | 3-(Phenylthio)-1-(2-hydroxyphenyl)propan-1-ones researchgate.net |

| Indoles | 3-(Indol-3-yl)-1-(2-hydroxyphenyl)propan-1-ones researchgate.net |

| 4-Phenylimidazole | 3-(4-Phenyl-1-imidazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one researchgate.net |

| 1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one researchgate.net |

| Benzotriazole | 3-(Benzotriazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one researchgate.net |

Stereochemical Control in Derivative Synthesis

When modifications to the propanone backbone introduce one or more chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis. The synthesis of specific stereoisomers is often essential as different enantiomers or diastereomers can exhibit distinct biological activities.

An example of stereochemical control is demonstrated in the enantioselective synthesis of the related natural product, threo-3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol. researchgate.net In this synthesis, a key step involves the Sharpless asymmetric dihydroxylation of an alkene precursor. This powerful method allows for the introduction of two adjacent hydroxyl groups with a predictable and high degree of stereocontrol, thereby establishing the absolute configuration of the two stereocenters in the molecule. researchgate.net Such methodologies are crucial for producing optically pure derivatives, enabling a more precise investigation of their biological functions.

Comparative Spectroscopic and Computational Characterization of Analogues

A comprehensive characterization of newly synthesized analogues is essential to confirm their structure and understand their properties. This typically involves a combination of spectroscopic techniques and computational analysis.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. In derivatives where the chlorine has been substituted, the chemical shifts of the methylene (B1212753) protons (-CH₂-) on the propanone chain are significantly altered. For example, in 3-(4-Chlorophenylsulfanyl)-1-(2'-hydroxyphenyl)-1-propanone, the protons of the two methylene groups appear as distinct triplets in the ¹H NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the C=O stretching frequency in related chlorinated acetophenones is typically observed around 1789 cm⁻¹, while the broad Ar-OH stretch appears near 3400 cm⁻¹. nih.gov These values shift depending on the specific substitution pattern on the aromatic ring and the nature of the substituent at the 3-position.

Mass Spectrometry: This technique confirms the molecular weight and provides information about the fragmentation pattern, further corroborating the proposed structure.

Computational and Crystallographic Analysis:

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. In the related molecule 2-chloro-1-(3-hydroxyphenyl)ethanone, crystallographic analysis revealed a planar molecular structure and showed how molecules form inversion-symmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds. nih.govresearchgate.net

Computational Chemistry: Hirshfeld surface analysis can be used to quantify and visualize intermolecular contacts in the crystal packing. researchgate.net Such computational tools help in understanding the supramolecular features and the relative contributions of different types of interactions (e.g., H···H, H···O, H···Cl) that stabilize the crystal structure. researchgate.net

| Characterization Technique | Finding for Analogue (2-chloro-1-(3-hydroxyphenyl)ethanone) | Reference |

| FTIR | C=O stretch: 1789 cm⁻¹; Ar-OH stretch: 3400 cm⁻¹ | nih.gov |

| ¹H NMR | -CH₂ signal: 4.7 ppm (singlet); -OH signal: 5.671 ppm (singlet) | nih.gov |

| X-ray Crystallography | Molecule is planar; forms dimers via O-H···O hydrogen bonds | nih.govresearchgate.net |

| Hirshfeld Surface Analysis | Dominant intermolecular contacts are H···H (26.6%), H···O (23.7%), and H···Cl (21.2%) | researchgate.net |

Chemical Applications of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone and Its Derivatives As Chemical Intermediates

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of 3-Chloro-1-(2-hydroxyphenyl)-1-propanone and its analogues makes them highly versatile starting materials and intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Due to the strategic positioning of the phenolic hydroxyl and carbonyl groups, ortho-acylphenols like this compound are excellent starting materials for the synthesis of a variety of heterocyclic compounds. ontosight.ai The reactivity of the chloromethyl ketone moiety allows for facile reactions with various nucleophiles, leading to the formation of diverse heterocyclic rings.

Research has demonstrated that derivatives of 2'-hydroxypropiophenones are key precursors in the synthesis of several important classes of heterocyclic compounds. ontosight.ai For instance, these compounds can be utilized to construct:

Benzofurans: These are bicyclic aromatic compounds with a fused benzene (B151609) and furan (B31954) ring system.

Chromanones: These are a class of organic compounds that feature a chroman-4-one backbone.

Flavanones: A type of flavonoid with a C6-C3-C6 skeleton. ontosight.ai

Coumarins: A class of benzopyrones that are widely found in nature. ontosight.ai

Benzoxepins: Heterocyclic compounds containing a benzene ring fused to an oxepine ring. ontosight.ai

1,3-Naphthoxazines: A class of heterocyclic compounds containing a naphthalene (B1677914) and an oxazine (B8389632) ring. ontosight.ai

Benzisoxazoles: Bicyclic aromatic compounds with a fused benzene and isoxazole (B147169) ring. ontosight.ai

The synthesis of these heterocycles often involves intramolecular cyclization reactions, where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the ketone or a derivative thereof. The chloro-substituent on the propane (B168953) chain provides an additional reactive site for further functionalization or ring-forming reactions. For example, the reaction of a ketonic Mannich base derived from 2'-hydroxyacetophenone (B8834) with various nucleophiles has been shown to produce 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones and 3-(substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. ontosight.ai

| Heterocyclic Compound Class | General Structure | Synthetic Utility of this compound Derivatives |

|---|---|---|

| Benzofurans | Fused benzene and furan rings | Serves as a key building block for the formation of the furan ring fused to the existing phenyl group. |

| Chromanones | Chroman-4-one backbone | The propiophenone (B1677668) moiety provides the necessary carbon skeleton for the construction of the pyranone ring. |

| Flavanones | C6-C3-C6 skeleton | Acts as a precursor for the C3 fragment in the synthesis of the flavanone (B1672756) core structure. |

Beyond the synthesis of heterocyclic systems, this compound serves as a crucial intermediate in the construction of more elaborate organic molecules. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity. For instance, chlorinated acetophenones are widely utilized as intermediates in the manufacturing of active pharmaceutical ingredients. tandfonline.com

The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new side chains and functional groups. The ketone functionality can undergo reactions such as reduction, oxidation, and condensation to further modify the molecular structure. This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new compounds with potential biological activities.

Applications in Material Science (e.g., Polymer Precursors)

While the primary applications of this compound and its derivatives have traditionally been in organic and medicinal chemistry, their potential in material science is an emerging area of interest. The structural motifs present in these molecules, particularly those related to chalcones, suggest their utility as precursors for polymers and other advanced materials.

Chalcones, which are α,β-unsaturated ketones that can be synthesized from 2-hydroxyacetophenone (B1195853) derivatives, and their derivatives have been investigated for their applications in material science due to their optical, mechanical, and thermal properties. researchgate.net Chalcone-based polymers are a subject of research for their potential use in various material applications. researchgate.net

Furthermore, chalcone (B49325) derivatives have been explored as highly versatile photoinitiators for various polymerization reactions upon exposure to visible light. rsc.org This includes their use in:

Free radical polymerization of acrylates

Cationic polymerization of epoxides and vinyl ethers

Synthesis of interpenetrated polymer networks (IPNs)

Thiol-ene processes

The ability of these compounds to initiate polymerization under mild conditions, such as exposure to a blue LED bulb or even sunlight, makes them attractive for developing new and more sustainable polymerization methods. rsc.org Although direct applications of this compound in polymer science are not extensively documented, its role as a precursor to chalcones and other reactive monomers suggests a promising future in this field.

| Polymerization Technique | Role of Chalcone Derivatives |

|---|---|

| Free Radical Polymerization | Act as photoinitiators for acrylate (B77674) polymerization. |

| Cationic Polymerization | Initiate the polymerization of epoxides and vinyl ethers. |

| Interpenetrated Polymer Networks (IPNs) | Facilitate the synthesis of these complex polymer structures. |

| Thiol-ene Processes | Serve as photoinitiators in these click chemistry reactions. |

Role in Ligand Design and Coordination Chemistry (e.g., Metal Chelates)

The 2-hydroxyphenyl ketone moiety is a well-established structural motif for the design of chelating ligands in coordination chemistry. 2'-Hydroxyacetophenones and their derivatives, including Schiff bases, oximes, hydrazones, and semicarbazones, are widely used as ligands to form stable complexes with a variety of metal ions. ontosight.ai

The phenolic hydroxyl group and the carbonyl oxygen atom can coordinate to a metal center, forming a stable six-membered chelate ring. This bidentate coordination mode is a common feature in many metal complexes with these types of ligands. The nature of the substituents on the aromatic ring and the propane chain can be modified to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex.

Schiff bases derived from 2-hydroxyacetophenone and various amines are particularly versatile ligands. These ligands, often containing additional donor atoms such as nitrogen or sulfur, can form complexes with transition metals that have applications in various fields, including catalysis and materials science. For example, thiosemicarbazone ligands with ONS donor sets, derived from 2-hydroxyacetophenone, readily form complexes with metal ions. rsc.org

The ability of these ligands to form stable metal chelates makes them valuable in areas such as:

Catalysis: Metal complexes can act as catalysts for a wide range of organic transformations.

Sensing: The coordination of metal ions can lead to changes in the spectroscopic properties of the ligand, which can be exploited for the development of chemical sensors.

Biomedical applications: Metal complexes of these ligands have been investigated for their potential biological activities.

Mechanistic Investigations of Biological Interactions of 3 Chloro 1 2 Hydroxyphenyl 1 Propanone and Its Analogues in Vitro Studies

Molecular Target Identification and Ligand-Protein Binding Studies

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 3-Chloro-1-(2-hydroxyphenyl)-1-propanone and its analogues, understanding these interactions at a molecular level is crucial for elucidating their mechanism of action. This involves identifying protein targets, such as enzymes or receptors, and characterizing the binding affinity and mode of interaction. Both experimental in vitro assays and computational modeling are employed to achieve this.

In vitro assays are fundamental in identifying the molecular targets of a compound by measuring its effect on the activity of isolated enzymes or its binding affinity to specific receptors. Analogues of this compound have been evaluated against several enzyme classes.

One notable target is tyrosinase , a key enzyme in melanin (B1238610) synthesis. Inhibition of this enzyme is of interest for treating hyperpigmentation disorders. Preliminary studies suggest that compounds structurally related to this compound, particularly those with a dihydroxyphenyl group, may exhibit potent tyrosinase inhibition. The hydroxyl groups on the phenyl ring are thought to play a crucial role in the binding and inhibitory activity.